molecular formula C8H8N4O3 B4050386 N-ethyl-4-nitro-2,1,3-benzoxadiazol-5-amine

N-ethyl-4-nitro-2,1,3-benzoxadiazol-5-amine

Cat. No.: B4050386
M. Wt: 208.17 g/mol
InChI Key: XPVPNXABVMVXPQ-UHFFFAOYSA-N
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Description

N-ethyl-4-nitro-2,1,3-benzoxadiazol-5-amine is a chemical compound belonging to the benzoxadiazole family. Benzoxadiazoles are heterocyclic compounds containing a benzene ring fused to an oxadiazole ring. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Properties

IUPAC Name

N-ethyl-4-nitro-2,1,3-benzoxadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3/c1-2-9-6-4-3-5-7(11-15-10-5)8(6)12(13)14/h3-4,9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVPNXABVMVXPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C2=NON=C2C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-nitro-2,1,3-benzoxadiazol-5-amine typically involves the nitration of benzoxadiazole derivatives followed by the introduction of an ethyl group. One common method involves the reaction of 4-chloro-7-nitro-2,1,3-benzoxadiazole with ethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-nitro-2,1,3-benzoxadiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide, ethanol.

    Cyclization: Base such as sodium hydroxide, solvents like ethanol or dioxane.

Major Products Formed

    Reduction: 4-amino-2,1,3-benzoxadiazol-5-amine.

    Substitution: Various substituted benzoxadiazole derivatives.

    Cyclization: Triazole and other heterocyclic compounds.

Mechanism of Action

The mechanism of action of N-ethyl-4-nitro-2,1,3-benzoxadiazol-5-amine involves its interaction with specific molecular targets. For instance, as a fluorescent probe, it binds to metal ions like zinc, resulting in a measurable fluorescence signal. In biological systems, it can interact with sigma receptors, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

N-ethyl-4-nitro-2,1,3-benzoxadiazol-5-amine can be compared with other benzoxadiazole derivatives such as:

The uniqueness of this compound lies in its specific functional groups that confer distinct chemical reactivity and biological applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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N-ethyl-4-nitro-2,1,3-benzoxadiazol-5-amine

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